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molecular formula C8H9NO B000955 Acetanilide CAS No. 103-84-4

Acetanilide

Cat. No. B000955
M. Wt: 135.16 g/mol
InChI Key: FZERHIULMFGESH-UHFFFAOYSA-N
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Patent
US06353006B1

Procedure details

1-Amino-5,6,7,8-tetrahydronaphthaline was converted to 1-acetamino-5,6,7,8-tetrahydronaphthaline according to Method A2a, Step 1. The acetanilide was converted to 1-acetamino-4-nitro-5,6,7,8-tetrahydronaphthaline according according to Method A2a, Step 2. The acetanilide was deprotected according to Method A2a, Step 3 to give 1-amino-4-nitro-5,6,7,8-tetrahydronaphthaline. The aniline was converted to 4-nitro-5,6,7,8-tetrahydro-1-naphthyl isothiocyanate according to Method A2a, Step 3. 1-Amino-1-(hydroxymethyl)cyclopentane was synthesized as described in Method B1c. The 2-hydroxyethylamine was reacted with SOCl2 according to Method B7a to give 1-amino-1-(chloromethyl)cyclopentane HCl salt. The 2-chloroethylamine was reacted with 4-nitro-5,6,7,8-tetrahydro-1-naphthyl isothiocyanate according to Method C1a to give 2-(4-nitro-5,6,7,8-tetrahydro-1-naphthylimino)-3-thia-1-azaspiro[4.4]nonane. The thiazolidine was reacted with isobutyl bromide according to Method D2a to afford 1-isobutyl-2-(4-nitro-5,6,7,8-tetrahydro-1-naphthylimino)-3-thia-1-azaspiro[4.4]nonane.
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Identifiers

REACTION_CXSMILES
NC1C2CCCCC=2C=CC=1.N(C1C2CCCCC=2C=CC=1)C(C)=O.C(NC1C=CC=CC=1)(=O)C.[NH:36]([C:40]1[C:49]2[CH2:48][CH2:47][CH2:46][CH2:45][C:44]=2[C:43]([N+:50]([O-:52])=[O:51])=[CH:42][CH:41]=1)C(C)=O>>[NH2:36][C:40]1[C:49]2[CH2:48][CH2:47][CH2:46][CH2:45][C:44]=2[C:43]([N+:50]([O-:52])=[O:51])=[CH:42][CH:41]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=2CCCCC12
Step Two
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0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)C1=CC=CC=2CCCCC12
Step Three
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reactant
Smiles
C(C)(=O)NC1=CC=CC=C1
Step Four
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Smiles
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Step Five
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Smiles
C(C)(=O)NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=2CCCCC12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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